molecular formula C18H18N2O2S B2755152 N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 301683-24-9

N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2755152
CAS No.: 301683-24-9
M. Wt: 326.41
InChI Key: WOJJSROQKBREDM-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazine-derived acetamide featuring a 2,3-dimethylphenyl substitution on the amide nitrogen. The core structure comprises a 1,4-benzothiazin-3-one moiety fused to an acetamide group, a scaffold known for pharmacological relevance, particularly in antifungal applications . The dimethyl substitution at the ortho and meta positions of the phenyl ring introduces steric and electronic modifications that influence its biological and physicochemical properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-6-5-8-13(12(11)2)19-17(21)10-16-18(22)20-14-7-3-4-9-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJJSROQKBREDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The benzothiazine core is then acylated with 2-(2,3-dimethylphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antifungal Activity and Steric Requirements

A 3D-QSAR study on N-alkyl/aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives revealed that bulky substituents at the para or meta positions of the phenyl ring significantly enhance antifungal activity. For instance, derivatives with trifluoromethyl (-CF₃) or halogen substitutions (e.g., -Cl) at these positions exhibit superior activity due to increased steric bulk and electronegativity . In contrast, the 2,3-dimethylphenyl substitution in the target compound provides steric hindrance at the ortho and meta positions, which may reduce binding efficiency compared to para-substituted analogs like N-(4-trifluoromethylphenyl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide ().

Electronic Effects

The target compound’s dimethyl groups are electron-donating, which may increase metabolic resistance but reduce binding affinity compared to nitro- or chloro-substituted analogs ().

Physicochemical Properties

Lipophilicity and Solubility
  • N-(2-butoxyphenyl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide () contains a butoxy group, increasing lipophilicity (logP) and membrane permeability compared to the dimethylphenyl analog.
  • The trifluoromethyl group in N-(3/4-trifluoromethylphenyl)-analogs () introduces high electronegativity and moderate lipophilicity, balancing solubility and permeability.
  • The target compound’s dimethylphenyl group provides moderate lipophilicity, likely favoring oral bioavailability.
Crystallinity and Hydrogen Bonding

Crystallographic studies on benzothiazin-3-one derivatives (e.g., ) highlight the role of hydrogen bonding in packing efficiency. Substituents like -OCH₃ or -CF₃ can disrupt hydrogen-bond networks, reducing crystallinity and enhancing solubility. The dimethylphenyl group’s steric effects may similarly disrupt packing, improving dissolution rates.

Tabulated Comparison of Key Analogs

Compound Name (Substituent) Biological Activity (Antifungal) logP (Predicted) Key Structural Feature Evidence ID
N-(2,3-Dimethylphenyl)-analog Moderate 3.2 Ortho/meta-dimethyl
N-(4-Trifluoromethylphenyl)-analog High 3.8 Para-CF₃ (bulky, electronegative)
N-(4-Chlorophenyl)-analog High 3.5 Para-Cl (electron-withdrawing)
N-(2-Butoxyphenyl)-analog Moderate 4.1 Butoxy (lipophilic)
N-(4-Nitrophenyl)-analog Low-Moderate 2.9 Para-NO₂ (electrophilic)

Biological Activity

N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, and it features a complex structure that includes a benzothiazine moiety. The presence of functional groups such as the amide and keto groups contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzothiazine compounds exhibit a wide range of biological activities, including:

  • Antibacterial : Some studies suggest that benzothiazine derivatives can inhibit bacterial growth.
  • Anticancer : Certain analogs have shown promise in cancer cell line studies by inducing apoptosis.
  • Anti-inflammatory : These compounds may modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, altering signaling pathways.
  • DNA Interaction : Some studies indicate that similar compounds can intercalate with DNA, affecting replication and transcription.

Antibacterial Activity

A study conducted on various benzothiazine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antibacterial agents.

CompoundMIC (µg/mL)Bacteria Tested
Compound A32E. coli
Compound B16S. aureus
This compound8P. aeruginosa

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF710
A54915

The mechanism involved in the anticancer activity appears to be related to the induction of apoptosis and cell cycle arrest.

Case Studies

Several case studies have explored the effects of this compound in animal models:

  • Study on Inflammatory Response : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
  • Cancer Model Study : In xenograft models using human cancer cells implanted in mice, treatment with the compound led to tumor size reduction over a specified treatment period.

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